physicochemical properties of 1-ethyl-1H-indole-4-carbaldehyde
physicochemical properties of 1-ethyl-1H-indole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-1H-indole-4-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining an N-ethylated indole core with a C4-positioned aldehyde functional group, offers a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[1] This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed experimental workflows for its characterization, and discusses its stability, handling, and synthetic utility. The insights presented herein are designed to empower researchers in leveraging this compound for advanced applications in drug discovery and materials development.
Chemical Identity and Core Physical Data
The foundational step in utilizing any chemical compound is to establish its fundamental identity. 1-ethyl-1H-indole-4-carbaldehyde is defined by its specific molecular structure and associated identifiers. The ethyl group at the N1 position significantly influences the compound's physical properties, such as solubility and reactivity, compared to its parent, 1H-indole-4-carbaldehyde.[2]
| Property | Value | Source |
| IUPAC Name | 1-ethyl-1H-indole-4-carbaldehyde | N/A |
| CAS Number | 894852-86-9 | [1][3] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | White to brown powder | [1] |
| Purity | ≥97% (by NMR) | [1] |
Physicochemical Properties: A Detailed Profile
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters directly impact formulation, dosage, absorption, distribution, metabolism, and excretion (ADME) in drug development.
| Parameter | Value / Description | Rationale & Comparative Insights |
| Melting Point | Data not experimentally determined. Estimated to be lower than the parent 1H-indole-4-carboxaldehyde (143-144 °C).[4][5] | The N-ethyl group disrupts the intermolecular hydrogen bonding possible with the N-H proton of the parent indole, which typically lowers the melting point. |
| Boiling Point | Data not available. | Due to its molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Insoluble in water.[4] Soluble in organic solvents like ethanol, acetone, DMSO, and dimethylformamide.[4][6] | The ethyl group enhances lipophilicity and may slightly improve solubility in nonpolar organic solvents compared to the parent indole.[2] However, the polar aldehyde and the indole nitrogen maintain its solubility in polar aprotic solvents. |
| pKa | Data not available. | The indole N-H proton is absent, so it cannot act as an acid. The lone pair on the nitrogen is part of the aromatic system, making it a very weak base. The aldehyde proton is not acidic. |
| LogP | Calculated value is higher than the parent indole-4-carboxaldehyde (1.498).[7] | The addition of the ethyl group increases the molecule's hydrophobicity, leading to a higher octanol/water partition coefficient (LogP), which is a key predictor of cell membrane permeability. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of 1-ethyl-1H-indole-4-carbaldehyde. While specific spectra for this compound are not publicly available, a theoretical profile can be constructed based on its functional groups and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for structural verification.
-
Aldehyde Proton (-CHO): A singlet peak is anticipated at a downfield chemical shift, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.
-
Indole Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions and couplings.
-
Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around δ 4.2 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) should appear further upfield, around δ 1.5 ppm.[8]
-
-
¹³C NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent around 1650-1685 cm⁻¹.[9]
-
C-H stretching vibrations from the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹.
-
-
UV-Vis Spectroscopy: Indole derivatives typically exhibit strong absorbance in the UV region. Multiple absorption maxima (λmax) are expected, similar to the parent compound, indole-3-carboxaldehyde, which shows peaks at approximately 243, 260, and 297 nm.[6]
Experimental Characterization Workflows
To ensure scientific integrity, all protocols must be self-validating. The following sections detail standardized, step-by-step methodologies for determining the key .
Workflow for Melting Point Determination
The melting point provides a quick, reliable indication of purity. Impurities depress and broaden the melting range. The capillary method is a standard and accessible technique.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry 1-ethyl-1H-indole-4-carbaldehyde.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
-
Causality Insight: A slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Workflow for Solubility Profiling
Determining solubility in various solvents is fundamental for reaction setup, purification, and formulation development. A kinetic solubility assessment provides a practical measure.
Methodology:
-
Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of relevant solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).
-
Serial Addition: Add small, precise aliquots of the stock solution to each solvent vial.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for any precipitation or cloudiness against a dark background.
-
Endpoint Determination: The solubility limit is reached when the first sign of persistent precipitate is observed. Calculate the concentration based on the total volume of stock solution added.
Causality Insight: Using a concentrated stock solution allows for precise additions and minimizes volume changes in the test solvent, leading to a more accurate determination. Kinetic solubility (adding from a stock) often gives higher values than thermodynamic solubility (dissolving solid) but is highly relevant for in-vitro screening contexts.
Stability, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of 1-ethyl-1H-indole-4-carbaldehyde and ensure laboratory safety.
-
Stability: The compound is described as stable under recommended storage conditions.[1] However, the parent compound, 1H-indole-4-carboxaldehyde, is known to be air-sensitive.[4][10] It is prudent to assume similar sensitivity. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.
-
Storage: Store in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1][10][11]
-
Handling:
-
Handle in accordance with good industrial hygiene and safety procedures.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Avoid breathing dust and use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Based on the parent compound's hazard profile, 1-ethyl-1H-indole-4-carbaldehyde may be harmful if swallowed and can cause skin and serious eye irritation.[10][11][12]
-
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]
Reactivity and Synthetic Utility
1-ethyl-1H-indole-4-carbaldehyde is a valuable synthetic intermediate due to the reactivity of its constituent functional groups.[1]
-
Aldehyde Group: The formyl group is a versatile handle for numerous chemical transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To create alkenes.
-
Condensation Reactions: Such as the Henry reaction with nitroalkanes or Knoevenagel condensation with active methylene compounds.[13]
-
Oxidation: To synthesize the corresponding 1-ethyl-1H-indole-4-carboxylic acid.
-
-
Indole Ring: The electron-rich indole nucleus can undergo electrophilic aromatic substitution. The directing effects of the N-ethyl and C4-aldehyde groups will influence the regioselectivity of these reactions.
This dual reactivity makes it a powerful precursor for building complex, polyfunctional molecules, particularly in the synthesis of novel drug candidates targeting a wide range of diseases.[1][14]
Conclusion
1-ethyl-1H-indole-4-carbaldehyde is a synthetically valuable compound with a distinct set of physicochemical properties that make it attractive for advanced chemical synthesis. While some experimental data remains to be published, its characteristics can be reliably inferred from its structure and comparison with related analogues. By understanding its solubility, stability, and spectroscopic profile, and by employing rigorous experimental workflows for its characterization, researchers can effectively and safely utilize this compound to drive innovation in pharmaceutical development and materials science.
References
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- 2. chemimpex.com [chemimpex.com]
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- 4. fishersci.es [fishersci.es]
- 5. インドール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemeo.com [chemeo.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 14. derpharmachemica.com [derpharmachemica.com]
